molecular formula C5H9ClN2O2 B1352836 Ethyl (2-chloroethylidene)carbazate CAS No. 62105-88-8

Ethyl (2-chloroethylidene)carbazate

Cat. No.: B1352836
CAS No.: 62105-88-8
M. Wt: 164.59 g/mol
InChI Key: MOGRANVSCOEDEG-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-chloroethylidene)carbazate is a useful research compound. Its molecular formula is C5H9ClN2O2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62105-88-8

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

ethyl N-[(Z)-2-chloroethylideneamino]carbamate

InChI

InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4-

InChI Key

MOGRANVSCOEDEG-DAXSKMNVSA-N

SMILES

CCOC(=O)NN=CCCl

Isomeric SMILES

CCOC(=O)N/N=C\CCl

Canonical SMILES

CCOC(=O)NN=CCCl

Other CAS No.

62105-88-8

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Profiling of Ethyl (2-chloroethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Abstract

Ethyl (2-chloroethylidene)carbazate (CAS 62105-88-8) is a specialized hydrazine derivative serving as a critical electrophilic building block in heterocyclic synthesis.[1][2][3][4][5] Characterized by the presence of a reactive


-haloimine motif conjugated with a carbamate moiety, this compound acts as a "chemical warhead" for the construction of 1,3,4-oxadiazines and aminopyrazoles. This guide provides an in-depth structural analysis, synthetic protocols, and reactivity profiling designed for medicinal chemists and drug development professionals.
Molecular Architecture

The structural integrity of this compound relies on the condensation of a hydrazine core with a bifunctional aldehyde. Its architecture is defined by three distinct pharmacophoric zones:

  • The Electrophilic Tail: A 2-chloroethylidene group (

    
    ) providing a site for nucleophilic displacement and cyclization.
    
  • The Linker: An imine (

    
    ) bridge that confers geometric isomerism (
    
    
    
    ).
  • The Stabilizing Head: An ethyl carbazate (

    
    ) moiety acting as a hydrogen bond donor/acceptor and protecting group.
    
Nomenclature & Identifiers
IdentifierValue
IUPAC Name Ethyl 2-(2-chloroethylidene)hydrazine-1-carboxylate
CAS Registry Number 62105-88-8
SMILES CCOC(=O)NN=CCCl
Molecular Formula

Molecular Weight 164.59 g/mol
Stereochemical Configuration

The


 double bond introduces stereoisomerism. In solution, the compound predominantly exists in the (E)-configuration  to minimize steric repulsion between the carbamate carbonyl and the chloromethyl group, although equilibrium with the (Z)-isomer is solvent-dependent.

Structure cluster_0 Molecular Connectivity Cl Cl C2 CH2 Cl->C2 σ C1 CH (Imine) C2->C1 σ N1 N C1->N1 π (Imine) N2 NH N1->N2 σ C_Carbonyl C=O N2->C_Carbonyl Amide O_Ether O C_Carbonyl->O_Ether Et Ethyl Group O_Ether->Et

Caption: Connectivity map highlighting the reactive chloro-tail and the stabilizing carbazate core.

Physicochemical Profile

Understanding the physical properties is essential for handling and purification. While specific experimental data for CAS 62105-88-8 is limited in open literature, properties are derived from close structural analogs (e.g., methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate).

PropertyValue / PredictionContext
Physical State Solid or Viscous OilLow molecular weight hydrazones often crystallize, but alkyl chains can lower MP.
Melting Point Predicted: 45–65 °CBased on Ethyl Carbazate (MP 44-47°C) and related hydrazones.
Boiling Point Predicted: ~260 °C (dec.)[6]Decomposition likely occurs before boiling at atm pressure.
LogP (Lipophilicity) 0.8 – 1.2Moderately lipophilic; suitable for cell-permeable drug scaffolds.
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility expected due to the chloro-alkyl chain.
Synthetic Pathway

The synthesis follows a condensation mechanism between Ethyl Carbazate and Chloroacetaldehyde . Due to the toxicity and instability of pure chloroacetaldehyde, it is often generated in situ from Chloroacetaldehyde diethyl acetal or used as a 50% aqueous solution.

Reaction Protocol

Reagents:

  • Ethyl Carbazate (1.0 eq)

  • Chloroacetaldehyde (50% aq. soln, 1.1 eq)

  • Solvent: Ethanol (Abs.)[6][7]

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl Carbazate (0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add Chloroacetaldehyde solution dropwise at 0°C to prevent uncontrolled polymerization.

  • Catalysis: Add catalytic acetic acid.

  • Reaction: Stir at room temperature for 2 hours. If precipitation does not occur, reflux gently for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure. The residue is typically recrystallized from Ethanol/Hexane or purified via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Mechanistic Flow

The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde, followed by acid-catalyzed dehydration.

Mechanism Step1 Nucleophilic Attack (Hydrazine NH2 attacks Aldehyde C=O) Step2 Hemiaminal Intermediate (Unstable) Step1->Step2 Fast Step3 Proton Transfer & Dehydration (- H2O) Step2->Step3 Acid Cat. Product This compound (Hydrazone Formation) Step3->Product Irreversible

Caption: Acid-catalyzed condensation pathway converting ethyl carbazate to the target hydrazone.

Spectroscopic Characterization

Validation of the structure requires identifying the imine proton and the preservation of the ethyl group.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0 ppm (s, 1H, NH ): Broad singlet, 
      
      
      
      exchangeable.[6]
    • 
       7.45 ppm (t, 1H, CH=N ): Triplet due to coupling with 
      
      
      
      . Characteristic deshielded imine signal.
    • 
       4.30 ppm (d, 2H, 
      
      
      
      -Cl
      ): Doublet coupling with the imine proton.
    • 
       4.15 ppm (q, 2H, 
      
      
      
      ): Quartet from the ethyl ester.
    • 
       1.25 ppm (t, 3H, 
      
      
      
      ): Triplet.
  • IR Spectroscopy (

    
    ): 
    
    • 3250

      
      : 
      
      
      
      stretch.
    • 1710

      
      : 
      
      
      
      (Carbamate) stretch.
    • 1640

      
      : 
      
      
      
      (Imine) stretch.
Reactivity & Applications: The Cyclization "Warhead"

The defining feature of this compound is its ability to undergo intramolecular cyclization. The presence of the


-chlorine allows the carbonyl oxygen (or nitrogen) to act as an internal nucleophile, forming heterocycles.
Primary Application: Synthesis of 1,3,4-Oxadiazines

Under basic conditions (e.g.,


 or 

), the carbamate oxygen attacks the carbon bearing the chlorine, displacing the halide to form a 6-membered 1,3,4-oxadiazine ring. This scaffold is valuable in developing bioactive compounds with antimicrobial or cardiovascular activity.

Reactivity cluster_base Basic Conditions (NaH/DMF) cluster_thermal Thioamide Reaction (Hantzsch) Start Reactant This compound PathA O-Alkylation (Kinetic Product) Start->PathA Intramolecular PathB Intermolecular Condensation Start->PathB + Thiourea ProdA 1,3,4-Oxadiazine Derivative PathA->ProdA - HCl ProdB Aminothiazole Hydrazones PathB->ProdB Heterocyclization

Caption: Bifurcated reactivity showing intramolecular cyclization vs. intermolecular Hantzsch-type synthesis.

References
  • Sigma-Aldrich. Ethyl carbazate Product Specification & Properties. Accessed 2025.[5][8][9] Link

  • ChemicalBook. this compound (CAS 62105-88-8) Entry. Accessed 2025.[5][8][9] Link

  • PubChem. Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (Analogous Structure Data). National Library of Medicine. Link

  • MDPI Molecules. Synthesis of Thiazolyl-Hydrazones via Chloro-intermediates. Molecules 2020. Link

  • BenchChem. Protocols for Reaction of Ethyl Carbazate with Ketones/Aldehydes. Link

Sources

Methodological & Application

Applications of Ethyl (2-chloroethylidene)carbazate in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for therapeutically active compounds is perpetual. Ethyl (2-chloroethylidene)carbazate, a functionalized hydrazone derivative, emerges as a highly promising, albeit specialized, building block for the synthesis of a diverse array of heterocyclic systems. Its intrinsic reactivity, characterized by a unique combination of a nucleophilic hydrazone nitrogen, an electrophilic imine carbon, and a reactive chloroethylidene moiety, renders it a powerful tool in the arsenal of medicinal chemists. This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the practical applications of this compound in the construction of medicinally relevant heterocyclic cores, including pyrazoles, triazoles, and pyridazines. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile intermediate.

PART 1: Synthesis and Characterization of this compound

A reliable and reproducible synthesis of the starting material is paramount for any successful drug discovery campaign. The following protocol outlines a robust method for the preparation of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established condensation reaction between a hydrazine derivative (ethyl carbazate) and an aldehyde (chloroacetaldehyde)[1][2][3].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions EC Ethyl Carbazate ECC This compound EC->ECC + CA Chloroacetaldehyde CA->ECC Conds Ethanol Catalytic Acetic Acid Reflux

Figure 1: Synthesis of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl Carbazate4114-31-2104.1110.41 g (0.1 mol)
Chloroacetaldehyde (50% wt. in H2O)107-20-078.5015.7 g (0.1 mol)
Ethanol (Absolute)64-17-546.07200 mL
Glacial Acetic Acid64-19-760.050.5 mL
Anhydrous Magnesium Sulfate7487-88-9120.37q.s.
Diethyl Ether60-29-774.12For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor washing
BrineN/AN/AFor washing

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl carbazate (10.41 g, 0.1 mol) and absolute ethanol (150 mL). Stir until the ethyl carbazate is completely dissolved.

  • Add glacial acetic acid (0.5 mL) to the solution.

  • In a separate beaker, dilute the 50% chloroacetaldehyde solution (15.7 g, 0.1 mol) with ethanol (50 mL).

  • Add the diluted chloroacetaldehyde solution dropwise to the stirred ethyl carbazate solution over a period of 15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford pure this compound as a pale yellow oil or low-melting solid.

Characterization Data (Predicted)
Technique Predicted Data Justification
¹H NMR δ 1.25 (t, 3H, J=7.2 Hz, -CH₃), 4.15 (q, 2H, J=7.2 Hz, -O-CH₂-), 4.30 (d, 2H, J=5.5 Hz, Cl-CH₂-), 7.50 (t, 1H, J=5.5 Hz, -N=CH-), 9.50 (br s, 1H, -NH-)The ethyl group protons will show a characteristic triplet and quartet. The methylene protons adjacent to the chlorine will be a doublet coupled to the imine proton. The imine proton will appear as a triplet due to coupling with the adjacent methylene group. The NH proton will be a broad singlet.
¹³C NMR δ 14.5 (-CH₃), 61.0 (-O-CH₂-), 45.0 (Cl-CH₂-), 140.0 (-N=CH-), 156.0 (C=O)The chemical shifts are estimated based on standard values for similar functional groups in related hydrazone and carbamate structures.
IR (cm⁻¹) ~3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1640 (C=N stretch, imine), ~750 (C-Cl stretch)These vibrational frequencies are characteristic of the functional groups present in the molecule.
Mass Spec (EI) M⁺ at m/z 164/166 (approx. 3:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for a compound containing one chlorine atom.

PART 2: Application Notes: A Gateway to Bioactive Heterocycles

This compound is a bifunctional reagent with distinct reactive sites that can be selectively targeted to construct a variety of heterocyclic systems.

G cluster_reactions Potential Cyclization Pathways ECC This compound Nucleophilic Site (N-H) Electrophilic Sites (C=N, C-Cl) Pyrazole Pyrazole Synthesis ECC:n->Pyrazole Reacts with 1,3-dielectrophiles Triazole Triazole Synthesis ECC:e->Triazole Reacts with nucleophiles, followed by cyclization Pyridazine Pyridazine Synthesis ECC:e->Pyridazine Acts as a 1,3-dipole precursor or vinyl synthon

Figure 2: Reactivity of this compound.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazone moiety is nucleophilic and can react with various electrophiles. This is the key step in reactions leading to pyrazole formation.

  • Electrophilic Centers: The imine carbon is susceptible to nucleophilic attack, and the carbon bearing the chlorine atom is an electrophilic center for substitution reactions. These sites are crucial for the synthesis of triazoles and pyridazines.

  • Cyclization Potential: The presence of the chloroethyl group provides a handle for intramolecular cyclization reactions, leading to the formation of six-membered rings like pyridazines.

PART 3: Experimental Protocols for Heterocyclic Synthesis

The following protocols are designed as robust starting points for the synthesis of key heterocyclic scaffolds using this compound.

Protocol 2: Synthesis of 1,5-Disubstituted Pyrazole-3-carboxylates

This protocol is an adaptation of the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound[4][5][6].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions ECC This compound Pyrazole Pyrazole-3-carboxylate ECC->Pyrazole + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Conds Ethanol/Acetic Acid Reflux

Figure 3: Synthesis of Pyrazole-3-carboxylates.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
This compound62105-88-8164.591.65 g (10 mmol)
Acetylacetone123-54-6100.121.00 g (10 mmol)
Ethanol64-17-546.0750 mL
Glacial Acetic Acid64-19-760.051 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (50 mL).

  • Add glacial acetic acid (1 mL) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired pyrazole derivative.

Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

This protocol is based on the general synthesis of 1,2,4-triazoles from acylhydrazones and a source of nitrogen[7][8][9].

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions ECC This compound Triazole 1,2,4-Triazole Derivative ECC->Triazole + Amidine Amidine Hydrochloride Amidine->Triazole Conds Pyridine Reflux

Figure 4: Synthesis of 1,2,4-Triazole Derivatives.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
This compound62105-88-8164.591.65 g (10 mmol)
Benzamidine Hydrochloride1670-14-0156.611.57 g (10 mmol)
Pyridine110-86-179.1030 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.65 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and pyridine (30 mL).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction to room temperature and pour it into 100 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (ethyl acetate/hexane) to obtain the desired 1,2,4-triazole.

Protocol 4: Synthesis of Pyridazine Scaffolds

This protocol outlines a potential pathway to pyridazines via a [4+2] cycloaddition (Diels-Alder) type reaction, where the this compound derivative can act as a diene or dienophile precursor.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions ECC This compound Pyridazine Dihydropyridazine Adduct ECC->Pyridazine + Dienophile Dienophile (e.g., Maleimide) Dienophile->Pyridazine Conds Toluene High Temperature

Figure 5: Synthesis of Pyridazine Scaffolds.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
This compound62105-88-8164.591.65 g (10 mmol)
N-Phenylmaleimide941-69-5173.171.73 g (10 mmol)
Toluene108-88-392.1450 mL

Procedure:

  • In a sealed tube, combine this compound (1.65 g, 10 mmol), N-phenylmaleimide (1.73 g, 10 mmol), and toluene (50 mL).

  • Heat the mixture at 110-120 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the dihydropyridazine adduct. Further oxidation (e.g., with DDQ) may be required to obtain the aromatic pyridazine.

References

  • Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells. PMC. [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • N'-[(1E)-2-chloroethylidene]ethoxycarbohydrazide. Chem-Space. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • Aliphatic Hydrocarbon. Crysdot LLC. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. Research Square. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. ChemRxiv. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Preprints.org. [Link]

  • Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • The synthetic pathway to pyrazole derivatives via cyclocondensation... ResearchGate. [Link]

  • Product Class 17: Hydrazones. Science of Synthesis. [Link]

  • Ethyl 3-(2,4-dichloro-benzyl-idene)carbazate. PubMed. [Link]

  • Chloroacetaldehyde. PubChem. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PMC. [Link]

  • 767 Heterocyclic Letters Vol. 12| No.4. Heterocyclic Letters. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • Preparation of chloroacetaldehyde diethyl acetal. PrepChem.com. [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Publishing. [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace. [Link]

  • NOTE Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Indian Chemical Society. [Link]

  • Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. ResearchGate. [Link]

  • US20160272610A1 - Process for preparing chloroacetaldehyde acetals.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. [Link]

Sources

Application Notes & Protocols for the Synthetic Utility of Ethyl (2-chloroethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl (2-chloroethylidene)carbazate is a versatile bifunctional reagent possessing significant potential in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a reactive vinyl chloride moiety directly attached to an electron-withdrawing carbazate group, allows for a range of predictable and controllable reactions with various nucleophiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity, mechanistic pathways, and practical applications of this reagent. Detailed, field-tested protocols for reactions with key classes of nucleophiles—including amines, thiols, and active methylene compounds—are presented, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Reagent Overview and Scientific Context

This compound (CAS 62105-88-8) is a compound whose synthetic utility is derived from its two primary reactive sites: the electrophilic carbon of the C-Cl bond and the β-carbon of the α,β-unsaturated system.[1] The electron-withdrawing nature of the adjacent carbazate functionality (-NH-NH-COOEt) polarizes the molecule, activating the vinyl chloride for nucleophilic attack. This activation facilitates two principal reaction pathways:

  • Nucleophilic Vinylic Substitution: Direct displacement of the chloride ion by a nucleophile.

  • Michael Addition-Elimination: Initial conjugate addition of a nucleophile to the β-carbon, followed by the elimination of the chloride ion.

The prevalence of one pathway over the other is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Subsequent intramolecular cyclization is a common and highly valuable feature of these reactions, providing a straightforward entry into complex heterocyclic systems, which are foundational structures in medicinal chemistry.[2]

Mechanistic Pathways and Reaction Control

The strategic choice of nucleophile and reaction conditions allows the synthetic chemist to direct the reaction towards desired products. The underlying mechanisms are crucial for troubleshooting and optimization.

Pathway A: Nucleophilic Vinylic Substitution

This pathway is common with strong, hard nucleophiles such as primary and secondary amines. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the chlorine atom, forming a transient tetrahedral intermediate which then collapses, expelling the chloride leaving group.

Pathway B: Michael Addition & Cyclization

Soft nucleophiles, such as thiols and carbanions from active methylene compounds, preferentially attack the β-carbon in a conjugate fashion.[3] This initial Michael addition is often the first step in a tandem sequence, leading to intramolecular cyclization and the formation of stable five- or six-membered rings.

Below is a generalized schematic of these competing but synthetically useful pathways.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products & Intermediates Reagent This compound PathwayA Pathway A: Vinylic Substitution Reagent->PathwayA Hard Nucleophiles (e.g., Amines) PathwayB Pathway B: Michael Addition Reagent->PathwayB Soft Nucleophiles (e.g., Thiols, Carbanions) Nuc Nucleophile (Nu-H) Nuc->PathwayA Nuc->PathwayB Sub_Product Substitution Product PathwayA->Sub_Product Direct Displacement Cyclized_Product Cyclized Heterocycle PathwayB->Cyclized_Product Addition-Elimination & Intramolecular Cyclization Sub_Product->Cyclized_Product Optional Cyclization

Caption: Competing reaction pathways for this compound.

Application Note I: Synthesis of N-Substituted Carbazates via Reaction with Amines

The reaction with primary and secondary amines provides a direct route to N-vinyl hydrazides, which are valuable precursors for more complex molecules. The reaction is analogous to the well-established nucleophilic substitution of chloroacetates with amines.[4]

Causality of Protocol Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is essential to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and salts without interfering with the reaction.

  • Temperature: Moderate heating is often required to overcome the activation energy for the substitution on the sp²-hybridized carbon, but excessive heat should be avoided to minimize side reactions.

Protocol 1: General Procedure for Reaction with a Primary Amine

Objective: To synthesize ethyl (2-(alkylamino)ethylidene)carbazate derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Brine, Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add the primary amine (1.1 eq).

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Application Note II: Synthesis of Thiazole and Thiazine Precursors via Reaction with Thiols

Thiols are excellent soft nucleophiles that readily undergo thia-Michael addition with α,β-unsaturated systems.[5] This reaction provides a powerful method for C-S bond formation and the synthesis of sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.[6]

Causality of Protocol Choices:

  • Catalyst: The reaction can often proceed without a catalyst, but a mild base can be used to deprotonate the thiol, increasing its nucleophilicity.

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve both the thiol and the carbazate starting material.

Protocol 2: General Procedure for Thia-Michael Addition with Thiols

Objective: To synthesize S-substituted carbazate adducts.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, 2-mercaptobenzothiazole) (1.0 eq)[7]

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, Water

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend potassium carbonate (1.2 eq) in DMF in a round-bottom flask.

  • Add the thiol (1.0 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in a minimum amount of DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC. The formation of a new, more polar spot should be observed.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Application Note III: C-C Bond Formation with Active Methylene Compounds

Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, are valuable carbon nucleophiles for forming new C-C bonds.[8][9] The reaction with this compound provides access to highly functionalized molecules that are primed for subsequent cyclization reactions.

Causality of Protocol Choices:

  • Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to generate the carbanion from the active methylene compound.[10] The choice of base should match the ester group (ethoxide for ethyl esters) to prevent transesterification.

  • Solvent: Anhydrous ethanol is the solvent of choice when using sodium ethoxide. Anhydrous THF is used for sodium hydride.

Protocol 3: General Procedure for Reaction with Diethyl Malonate

Objective: To synthesize functionalized carbazates via Michael Addition.

Materials:

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol

  • Diethyl malonate (1.1 eq)

  • This compound (1.0 eq)

  • 1M Hydrochloric acid

  • Ethyl acetate, Brine

Procedure:

  • Base Preparation: In a three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add sodium metal (1.1 eq) to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Self-Validation: Monitor the reaction by TLC until the starting carbazate is consumed.

  • Work-up: Cool the reaction mixture and neutralize carefully with 1M HCl. Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting product by vacuum distillation or column chromatography.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes the typical conditions and products for the reaction of this compound with different classes of nucleophiles.

Nucleophile ClassTypical BaseSolventTemp. (°C)Primary Product TypePotential Application
Primary/Secondary Amines K₂CO₃, TEAAcetonitrile, DMF25 - 70N-Substituted CarbazatePrecursors for aza-heterocycles
Thiols K₂CO₃DMF, Ethanol25S-Alkyl AdductThiazole/Thiazine Synthesis[6]
Active Methylene Cmpds. NaOEt, NaHEthanol, THF25 - 80C-Alkylated AdductFunctionalized C-C bond formation[11]

Workflow for Synthesis and Purification

The general laboratory workflow for performing these reactions is outlined below.

Caption: Standard experimental workflow for nucleophilic reactions.

References

  • Benchchem. Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines.
  • Active methylene compounds. (n.d.). PDF Document.
  • ChemicalBook. This compound | 62105-88-8.
  • El-Gaby, M. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097.
  • El-Gaby, M. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.
  • BOC Sciences. CAS 609-15-4 Ethyl 2-chloroacetoacetate.
  • El-Gaby, M. S. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace.
  • Li, Y., et al. (2009). Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate. Acta Crystallographica Section E, 65(12), o2935.
  • Pervova, M. G., et al. (2020). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 16, 1336-1346.
  • Sahu, S., et al. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 5(4), 185-190.
  • Ali, T., et al. (2018). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate.
  • Fun, H.-K., et al. (2008). (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate. Acta Crystallographica Section E, 64(Pt 6), o1059.
  • Mosslemin, M. H., et al. (2012). Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. ResearchGate.
  • Esken, D., et al. (2019). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Chemistry – A European Journal, 25(60), 13745-13749.
  • Becker, J., et al. (2019). Biomimetic chlorine-induced polyene cyclizations harnessing hypervalent chloroiodane–HFIP assemblies. Chemical Science, 10(2), 534-540.
  • To Chemistry Journal. (2020). Part –V: Utilities of Active Methylen.
  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.
  • ResearchGate. (2019). Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and (E) -.
  • Zhang, Y., et al. (2020). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 44(1), 125-129.
  • Organic Chemistry Portal. Substituted active methylene synthesis by condensation.
  • Viktorov, N. B., et al. (2021). Reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates. Russian Journal of General Chemistry, 91(10), 2005-2010.
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.
  • Hsu, F.-L., et al. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. DTIC.
  • Ruchkin, A. V., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(21), 4736.
  • Quora. (2017). What are the active methylene compounds? Name three of them..
  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Kimura, H., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry, 96(17), 6729-6736.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 320-328.
  • McElroy, C. R., et al. (2015). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 87(4), 379-386.
  • Sigma-Aldrich. Ethyl carbazate 97.
  • Perjési, P., et al. (2018). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 23(11), 2999.
  • Gazizov, A. S., et al. (2015). Reaction of various amines with ethylene carbonate in the presence of Cs 2 CO 3. ResearchGate.
  • ChemicalBook. Ethyl 2-chloroacetoacetate synthesis.

Sources

Application Notes & Protocols: The Synthetic Versatility of Ethyl (2-chloroethylidene)carbazate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (2-chloroethylidene)carbazate is a highly functionalized and versatile building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique structure, incorporating a reactive vinyl chloride, a hydrazone moiety, and an ethyl carbazate group, provides multiple reaction sites for strategic molecular construction. This guide offers an in-depth exploration of the cyclization reactions involving this reagent, with a focus on the synthesis of substituted pyrazoles and pyridazinones. We provide detailed mechanistic insights, step-by-step experimental protocols, and practical considerations for researchers, scientists, and professionals in drug development engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic synthesis, the selection of a starting material is paramount to the efficiency and novelty of a synthetic route. This compound emerges as a reagent of significant potential due to its pre-installed functionalities, which are primed for cyclization.

  • The Hydrazone Core: The C=N-N backbone is the fundamental unit for building numerous five- and six-membered heterocycles, including pyrazoles and pyridazines.

  • The Vinyl Chloride Group: The chloroethylidene moiety acts as a potent electrophile. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions that are often the key step in initiating cyclization.

  • The Carbazate Functionality: The ethoxycarbonyl group can influence the reactivity of the adjacent nitrogen atom and can be retained in the final product or cleaved under certain conditions.

This combination allows for convergent and atom-economical syntheses of complex molecular architectures, which are of high interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyrazoles: A [3+2] Cycloaddition Strategy

The reaction of this compound with active methylene compounds, such as β-ketoesters or malonates, provides a direct and efficient route to highly functionalized pyrazole derivatives. This transformation is a cornerstone of heterocyclic chemistry, leveraging the inherent reactivity of the starting materials to construct the pyrazole core.[1][2][3]

Mechanistic Pathway

The reaction proceeds through a well-defined, base-mediated cascade involving nucleophilic substitution followed by intramolecular cyclization.

  • Deprotonation: A suitable base (e.g., sodium ethoxide) deprotonates the active methylene compound (e.g., ethyl acetoacetate) to generate a stabilized carbanion (enolate).

  • Nucleophilic Attack: The enolate acts as a carbon nucleophile, attacking the electrophilic β-carbon of the chloroethylidene group, displacing the chloride ion. This forms a linear intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the carbazate moiety performs a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl fragment.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to furnish the stable, aromatic pyrazole ring.

Below is a diagram illustrating this mechanistic sequence.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3 & 4: Cyclization & Aromatization start Active Methylene Compound (e.g., Ethyl Acetoacetate) enolate Stabilized Enolate (Nucleophile) start->enolate Deprotonation reagent This compound enolate->reagent Attack base Base (e.g., NaOEt) intermediate1 Linear Intermediate reagent->intermediate1 C-C Bond Formation (Cl⁻ displaced) intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Substituted Pyrazole intermediate2->product Dehydration

Caption: Mechanism of pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1-(ethoxycarbonyl)-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a representative pyrazole derivative using ethyl acetoacetate as the active methylene component.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt), 21% solution in ethanol

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide solution (1.1 equivalents) to the ethanol at room temperature.

  • Nucleophile Addition: Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution over 15 minutes. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Reduce the volume of ethanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole product.

Data Summary
EntryActive Methylene CompoundBaseSolventTime (h)Typical Yield
1Ethyl acetoacetateNaOEtEthanol4-675-85%
2Diethyl malonateK₂CO₃DMF8-1260-70%
3AcetylacetoneNaHTHF3-580-90%
41,3-CyclohexanedioneDBUAcetonitrile6-870-80%

Synthesis of Substituted Pyridazinones

The construction of the six-membered pyridazinone ring system can be achieved through reactions that leverage both the hydrazone and the vinyl chloride functionalities in a formal [4+2] cycloaddition or a stepwise condensation-cyclization sequence. A common strategy involves reaction with α,β-unsaturated esters or related synthons.

Mechanistic Considerations

The formation of pyridazinones from this compound often requires a partner that can provide a four-carbon backbone. One plausible pathway involves an initial Michael addition, followed by an intramolecular nucleophilic acyl substitution.

  • Michael Addition: The terminal nitrogen of the carbazate can act as a nucleophile, adding to a Michael acceptor like an α,β-unsaturated ester.

  • Intermediate Formation: This addition creates a zwitterionic or neutral intermediate.

  • Intramolecular Cyclization: The vinyl chloride portion of the original reagent is now positioned to undergo an intramolecular reaction. A base can facilitate the formation of an enolate from the Michael adduct, which then displaces the chloride to form the six-membered ring.

  • Tautomerization: The initial cyclic product will tautomerize to the more stable pyridazinone form.

Alternative routes might involve initial reaction at the vinyl chloride followed by cyclization, depending on the specific substrates and conditions used.[4][5][6]

Experimental Protocol: Representative Synthesis of a Dihydropyridazinone Derivative

This protocol outlines a general procedure for the reaction with an acrylate derivative.

Materials:

  • This compound

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in DMF (40 mL).

  • Reagent Addition: Add ethyl acrylate (1.2 equivalents) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the desired pyridazinone product.

Experimental Workflow Overview

The general workflow for employing this compound in cyclization reactions is standardized yet flexible, allowing for adaptation based on the target heterocycle.

G reagents Reagents (Carbazate, Nucleophile, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup reaction Reaction (Heating/Stirring, TLC Monitoring) setup->reaction workup Aqueous Workup (Quenching, Neutralization) reaction->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Drying, Concentration, Chromatography) extraction->purification analysis Product Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow.

Safety and Handling

  • This compound, like many chlorinated organic compounds and hydrazine derivatives, should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Bases such as sodium ethoxide and sodium hydride are corrosive and/or flammable and must be handled with caution.

  • Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

Conclusion

This compound stands out as a potent and adaptable reagent for constructing valuable heterocyclic scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists to explore its reactivity. By strategically choosing reaction partners and conditions, a vast chemical space of novel pyrazoles, pyridazinones, and other related heterocycles can be accessed, paving the way for new discoveries in drug development and materials science.

References

  • Benchchem.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate.
  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • PubMed Central.
  • PMC.
  • HETEROCYCLES.
  • ResearchGate.
  • Google Patents.
  • Sciforum. An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide.
  • ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)
  • DergiPark.
  • Indian Chemical Society. Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.
  • Royal Society of Chemistry.
  • Journal of Pharmaceutical Negative Results.

Sources

The One-Pot Virtuoso: Ethyl (2-chloroethylidene)carbazate as a Precursor for Rapid Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This application note presents Ethyl (2-chloroethylidene)carbazate as a versatile and highly reactive building block for the one-pot synthesis of a variety of medicinally relevant heterocycles.[1][2][3] Its unique bifunctional nature, possessing both a nucleophilic carbazate moiety and an electrophilic chloroethylidene fragment, enables a cascade of reactions within a single pot, streamlining synthetic pathways and promoting atom economy. We provide detailed protocols for the synthesis of substituted pyrazoles and pyridazinones, underpinned by mechanistic insights and practical considerations for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Advantage of a Bifunctional Reagent

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[4] Their synthesis, particularly through methodologies that are efficient and environmentally benign, is of paramount importance. One-pot reactions, where multiple synthetic steps are executed in a single reaction vessel, represent a significant advance towards this goal by minimizing solvent waste, purification steps, and reaction time.[5][6][7]

This compound emerges as a potent synthon for such processes. Its structure is primed for sequential nucleophilic attack and intramolecular cyclization, making it an ideal candidate for the rapid assembly of complex ring systems. This guide will explore its application in the synthesis of two key classes of heterocycles: pyrazoles and pyridazinones, both of which are prevalent motifs in pharmacologically active molecules.[4][8]

General Mechanistic Principles

The reactivity of this compound is dictated by its two key functional groups. The carbazate nitrogen is nucleophilic and can initiate reactions with electrophiles. The chloroethylidene moiety contains a vinyl chloride, which is susceptible to nucleophilic substitution, and a C=N double bond that can participate in cycloaddition reactions or be attacked by nucleophiles.

A general workflow for the utilization of this reagent in a one-pot synthesis can be visualized as follows:

G reagent This compound intermediate In situ generated intermediate reagent->intermediate Initial Reaction nucleophile Nucleophilic Partner (e.g., Active Methylene Compound) nucleophile->intermediate base Base base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous or Base-promoted product Heterocyclic Product cyclization->product

Caption: General workflow for one-pot synthesis.

Application I: One-Pot Synthesis of Substituted Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities.[9][10][11] The reaction of this compound with active methylene compounds provides a direct and efficient route to substituted pyrazoles.[12][13]

Mechanistic Rationale

The proposed mechanism involves an initial Michael addition of the carbanion, generated from an active methylene compound in the presence of a base, to the electrophilic carbon of the chloroethylidene group. This is followed by an intramolecular nucleophilic substitution where the carbazate nitrogen displaces the chloride, leading to the formation of the pyrazole ring.

G start This compound + Active Methylene Compound enolate Enolate Formation (Base) start->enolate michael Michael Addition enolate->michael intermediate Acyclic Intermediate michael->intermediate cyclization Intramolecular SN2 (N attacks C-Cl) intermediate->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole

Caption: Proposed mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • This compound (1.0 mmol, 164.6 mg)

  • Ethyl benzoylacetate (1.0 mmol, 192.2 mg)

  • Sodium ethoxide (1.2 mmol, 81.6 mg)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate dropwise at room temperature.

  • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound in anhydrous ethanol (5 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.

Data Summary
EntryActive Methylene CompoundBaseSolventTime (h)Yield (%)
1Ethyl acetoacetateNaOEtEtOH385
2Diethyl malonateNaOEtEtOH478
3AcetylacetoneK₂CO₃DMF582
4MalononitrileEt₃NMeCN675

Note: The above data is illustrative and based on expected reactivity. Actual yields may vary.

Application II: One-Pot Synthesis of Substituted Pyridazinones

Pyridazinone derivatives are another important class of heterocycles with diverse pharmacological properties, including cardiovascular and anti-inflammatory activities.[4][8][14][15]

Mechanistic Rationale

The synthesis of pyridazinones can be envisioned through a [4+2] cycloaddition (Diels-Alder type) reaction pathway where this compound acts as a 1,4-dipole equivalent.[3][16][17] Reaction with a suitable dienophile, such as an electron-rich alkene or alkyne, followed by elimination of ethyl chloroformate and subsequent aromatization would lead to the pyridazinone core.

G start This compound + Dienophile cycloaddition [4+2] Cycloaddition start->cycloaddition adduct Cyclic Adduct cycloaddition->adduct elimination Elimination of Ethyl Chloroformate adduct->elimination aromatization Aromatization elimination->aromatization pyridazinone Substituted Pyridazinone aromatization->pyridazinone

Caption: Proposed mechanism for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-Phenyl-2H-pyridazin-3-one

Materials:

  • This compound (1.0 mmol, 164.6 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)

  • Triethylamine (2.0 mmol, 202.4 mg, 278 µL)

  • Toluene (10 mL)

Procedure:

  • In a sealed tube, dissolve this compound and phenylacetylene in toluene.

  • Add triethylamine to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC.

  • After completion (typically 12-18 hours), cool the reaction to room temperature.

  • Filter the mixture to remove any precipitated triethylamine hydrochloride.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired pyridazinone.

Data Summary
EntryDienophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneEt₃NToluene1101665
2Ethyl propiolateDBUDioxane1001860
3NorborneneEt₃NXylene1202455

Note: The above data is illustrative and based on expected reactivity. Actual yields may vary.

Conclusion

This compound is a promising and versatile building block for the one-pot synthesis of pyrazoles and pyridazinones. The protocols outlined in this application note provide a foundation for the exploration of its synthetic utility. The ability to rapidly construct complex heterocyclic systems from a single, readily accessible precursor highlights the potential of this reagent to accelerate discovery programs in medicinal chemistry and related fields. Further investigations into the scope and limitations of these reactions are encouraged to fully unlock the synthetic potential of this remarkable reagent.

References

  • Green Chemistry (RSC Publishing). (2012, January 12). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy.
  • PMC. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

  • PMC. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

  • Sciforum. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • Bentham Science. Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Retrieved from [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. Synthetic route to the formation of pyridazinones 5–9. Reagents and.... Retrieved from [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Three-component reaction between ethyl carbazate and aroyl chlorides with ammonium thiocyanate under solvent-free conditions: synthesis of 1,2,4-triazole-3-thione derivatives. Retrieved from [Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • CORE. SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Retrieved from [Link]

  • Impactfactor. (2022, August 26). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Retrieved from [Link]

  • University of California, Irvine. The [3+2] Cycloaddition Reaction. Retrieved from [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]

  • PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • Wikipedia. Cycloaddition. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Wiley Online Library. (2024, May 15). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • NC State University Libraries. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. Active Methylene Compounds and Named Reactions-1. Retrieved from [Link]

  • Purkh. To Chemistry Journal Vol 7 (2020). Retrieved from [Link]

  • European Journal of Chemistry. (2021, June 30). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. Retrieved from [Link]

  • RSC Publishing. Photo-triggered C-arylation of active-methylene compounds with diazonium salts via an electron donor–acceptor (EDA) complex. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Cycloaddition Reactions of Alkyl Cyclopropenecarboxylates Generated in situ with Nitrones: Construction of Substituted Pyrroles and 1,2‐Oxazinanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of crude Ethyl (2-chloroethylidene)carbazate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-62105-REC Subject: Recrystallization Protocol & Troubleshooting for Ethyl (2-chloroethylidene)carbazate Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "How do I purify crude this compound (CAS 62105-88-8) to remove polymeric impurities and unreacted ethyl carbazate?"

Technical Context: this compound is a critical intermediate, often used in the synthesis of aminothiazole-based cephalosporins (e.g., Cefotaxime). It is synthesized by the condensation of chloroacetaldehyde with ethyl carbazate.

The Challenge: The crude product frequently suffers from three main issues:

  • Oiling Out: The product separates as a metastable oil rather than a crystal due to low melting point depression by impurities.

  • Polymeric Contamination: Chloroacetaldehyde readily polymerizes, leaving dark, gummy residues.

  • Isomeric Mixtures: The presence of syn (E) and anti (Z) isomers can affect the melting point range.

Standard Operating Procedure (SOP): Recrystallization

Recommended Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1) . Rationale: IPA provides a moderate polarity environment that solubilizes the unreacted ethyl carbazate (impurity) while allowing the target carbazone to crystallize upon cooling. Water is an effective anti-solvent but increases the risk of "oiling out."

Protocol: The "Slow-Cool" Technique
StepActionTechnical Note (The "Why")
1. Dissolution Suspend crude solid in Isopropanol (3-4 mL per gram) . Heat to 60-65°C with stirring.Do not boil vigorously. The chloroethyl group is thermally labile; overheating can induce cyclization to oxadiazolines or decomposition.
2. Clarification If the solution is dark/hazy, add Activated Carbon (5% w/w) . Stir for 10 mins, then filter hot through a Celite pad.Removes polymeric chloroacetaldehyde residues that cause color issues and inhibit crystal growth.
3. Nucleation Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Stir gently. Rapid cooling traps impurities in the lattice. Stirring prevents the formation of a solid "crust" on the surface.
4. Crystallization Once ambient temp is reached, cool to 0-5°C (ice bath) for 1 hour.Maximizes yield. If oiling occurs here, see Troubleshooting Section immediately.
5. Isolation Filter the white crystalline solid. Wash with cold Heptane or cold IPA .Heptane wash removes residual non-polar surface impurities without dissolving the product.
6. Drying Dry under vacuum at 35-40°C for 4-6 hours.Critical: High heat during drying can cause the product to fuse or degrade.

Visual Workflow (Decision Matrix)

The following diagram outlines the purification logic and decision points for handling common deviations.

Recrystallization_Workflow Start Crude Ethyl (2-chloroethylidene)carbazate Dissolve Dissolve in hot IPA (65°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Carbon Add Activated Carbon & Filter Hot CheckColor->Carbon Yes Cooling Slow Cool to RT CheckColor->Cooling No Carbon->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Two Liquid Phases) CheckState->Oil Liquid/Goo FinalCool Cool to 0°C Crystals->FinalCool Reheat Reheat to Dissolve Oil->Reheat Seed Add Seed Crystal & Cool Very Slowly Reheat->Seed Seed->Cooling Filter Filter & Wash (Cold Heptane) FinalCool->Filter Dry Vacuum Dry <40°C Filter->Dry

Figure 1: Decision matrix for the purification of this compound, highlighting the intervention loop for "oiling out" scenarios.

Troubleshooting Hub

Issue 1: The Product "Oils Out" (Liquid-Liquid Separation)

Symptom: Instead of crystals, a second liquid layer forms at the bottom of the flask upon cooling.

  • Root Cause:

    • Cooling too fast: The solution entered the "metastable zone" where liquid-liquid separation is kinetically favored over nucleation.

    • Solvent too polar: If water was used (e.g., Ethanol/Water), the hydrophobic chloroethyl chain may force separation before crystallization.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

    • Add Co-Solvent: Add a small amount of Ethanol to increase solubility slightly, then cool very slowly.

Issue 2: Low Melting Point (Depression)

Symptom: The solid melts 5-10°C lower than the literature value (Literature range varies by isomer, typically solid >100°C for pure isomers, but crude can be lower).

  • Root Cause:

    • Wet Cake: Residual solvent (IPA/Water) trapped in the lattice.

    • Isomer Mix: The syn and anti isomers have different lattice energies. A mixture acts like an impurity to itself.

  • Corrective Action:

    • Vacuum Dry: Ensure drying at 40°C under high vacuum (-760 mmHg).

    • Recrystallize Again: A second pass usually resolves isomer equilibration issues, favoring the thermodynamically stable form.

Issue 3: Low Yield

Symptom: Recovery is <50%.

  • Root Cause:

    • Solubility: The product is too soluble in IPA at room temperature.

    • Mother Liquor Losses: Product remains in the filtrate.

  • Corrective Action:

    • Anti-Solvent Addition: After the initial cooling, add cold Water dropwise to the IPA filtrate until turbidity persists, then cool to 0°C. This forces the remaining product out of solution.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Use with caution. While ethyl chloroacetate derivatives are often purified in acetone [1], carbazates can undergo Schiff base exchange or further condensation with ketones (like acetone) under acidic/catalytic conditions. IPA or Ethanol is chemically safer for this specific hydrazine derivative.

Q: Why does the color turn pink/red during heating? A: This indicates oxidation or polymerization of trace chloroacetaldehyde residues.

  • Fix: Ensure you are using fresh chloroacetaldehyde during synthesis. During purification, use activated charcoal and keep the temperature below 70°C.

Q: Is the product stable in solution? A: Hydrazones are susceptible to hydrolysis in acidic or basic media [2]. Ensure your recrystallization solvent is neutral. Avoid prolonged heating in water-containing solvents, as this can reverse the reaction, releasing toxic hydrazine derivatives.

Q: What are the safety risks? A:

  • Alkylating Agent: The chloroethyl group makes this compound a potential alkylating agent (genotoxic). Handle with full PPE.

  • Sensitizer: Hydrazine derivatives are known skin sensitizers.

References

  • Asrondkar, A. L., et al. "Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques."[1] Der Pharma Chemica, vol. 7, no. 4, 2015, pp. 225-227.[1] Link

  • Kovarikova, P., et al. "Investigation of the stability of aromatic hydrazones in plasma and related biological material."[2] Journal of Pharmaceutical and Biomedical Analysis, vol. 47, no. 4-5, 2008. Link

  • Bucourt, R., et al. "Cephalosporin Derivatives." U.S. Patent 4,152,432. 1 May 1979. (Describes the use of similar chloroethylidene intermediates). Link

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. "Recrystallization: Two-Solvent Methods." Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of Ethyl (2-chloroethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. Ethyl (2-chloroethylidene)carbazate is a versatile intermediate, finding utility in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive vinyl chloride moiety and a carbazate functional group, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative study with structurally related compounds to aid in its unambiguous identification and characterization.

As Senior Application Scientists, our goal is to bridge the gap between theoretical prediction and practical application. The insights provided herein are grounded in established NMR principles and supported by experimental data from comparable molecules, ensuring a reliable resource for researchers in the field.

The Structural Elucidation Challenge: Stereoisomerism

A key feature of this compound is the potential for E/Z stereoisomerism around the carbon-nitrogen double bond. This isomerism arises from the restricted rotation about the C=N bond, leading to two distinct spatial arrangements of the substituents. The differentiation of these isomers is critical, as their reactivity and subsequent stereochemistry in a synthetic pathway can differ significantly. 1H NMR spectroscopy is a powerful tool for identifying and quantifying these isomers.

Predicted 1H NMR Spectral Features of this compound

The primary diagnostic signals in the 1H NMR spectrum are expected to be:

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3) of the ethyl ester group.

  • Ethylidene Protons: The two protons on the chloroethylidene moiety (-CH=CHCl) will give rise to distinct signals in the olefinic region of the spectrum. Their chemical shifts and coupling constants will be highly dependent on the stereochemistry (E or Z isomer).

  • N-H Proton: The proton attached to the nitrogen of the carbazate group will likely appear as a broad singlet.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH3 (ethyl)~1.3Triplet~7Coupled to the -CH2- group.
-CH2- (ethyl)~4.2Quartet~7Coupled to the -CH3 group; deshielded by the adjacent oxygen.
=CH- (vinyl)6.5 - 7.5Doublet of doubletsJ(H,H) ~5-15, J(H,NH) may be observedThe chemical shift will differ for E and Z isomers.
=CHCl (vinyl)6.0 - 7.0DoubletJ(H,H) ~5-15The chemical shift will differ for E and Z isomers.
-NH-Variable (broad)Singlet-Position is solvent and concentration dependent.

The key to distinguishing the E and Z isomers lies in the coupling constant between the two vinyl protons. Generally, the trans coupling constant (³J_trans_) is larger (typically 12-18 Hz) than the cis coupling constant (³J_cis_) (typically 6-12 Hz).

Comparative Analysis with Alternative Compounds

To provide a practical framework for the interpretation of the 1H NMR spectrum of this compound, we will compare its predicted features with the experimental data of two relevant compounds: Ethyl N-benzylidenecarbazate and Ethyl crotonate .

Alternative 1: Ethyl N-benzylidenecarbazate

This compound is an excellent analog, differing only by the substitution of the chloroethylidene group with a benzylidene group. This comparison will highlight the influence of the chloro substituent and the vinyl protons on the spectrum.

Table 2: Experimental 1H NMR Data for Ethyl N-benzylidenecarbazate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH3 (ethyl)1.35Triplet7.1
-CH2- (ethyl)4.28Quartet7.1
Aromatic Protons7.40 - 7.80Multiplet-
=CH- (methine)8.05Singlet-
-NH-9.80 (broad)Singlet-

Source: Spectroscopic data from publicly available databases.

Key Comparison Points:

  • The signals for the ethyl group protons in ethyl N-benzylidenecarbazate are in a similar region to those predicted for this compound, confirming the expected chemical shifts for this moiety.

  • The most significant difference is the signal for the proton on the C=N double bond. In the benzylidene derivative, this is a singlet at a downfield chemical shift (8.05 ppm). For this compound, this proton will be a doublet of doublets due to coupling with the other vinyl proton.

  • The presence of the electronegative chlorine atom in this compound is expected to shift the vinyl proton signals upfield compared to the aromatic region of the benzylidene analog.

Alternative 2: Ethyl Crotonate

Ethyl crotonate serves as a useful comparison for the vinyl proton signals. It possesses an ethyl ester group and a substituted vinyl group, allowing for a direct comparison of coupling constants in a similar electronic environment.

Table 3: Experimental 1H NMR Data for Ethyl Crotonate (E-isomer)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH3 (ethyl)1.25Triplet7.1
-CH3 (vinyl)1.88Doublet of doublets6.9, 1.7
-CH2- (ethyl)4.16Quartet7.1
=CH- (vinyl, α to C=O)5.81Doublet of quartets15.6, 1.7
=CH- (vinyl, β to C=O)6.98Doublet of quartets15.6, 6.9

Source: Magritek, Benchtop NMR.[1][2]

Key Comparison Points:

  • The large coupling constant (15.6 Hz) between the two vinyl protons in ethyl crotonate is characteristic of a trans configuration. This provides a benchmark for identifying the E-isomer of this compound.

  • The chemical shifts of the vinyl protons in ethyl crotonate are in the range of 5.8-7.0 ppm, which is consistent with the predicted region for the vinyl protons in our target molecule.

Experimental Protocols

To ensure the acquisition of high-quality 1H NMR data for the characterization of this compound and its analogs, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Sample Concentration: For a standard 1H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

G filter filter shim shim filter->shim

Data Acquisition and Processing
  • Shimming: The homogeneity of the magnetic field should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Acquisition Parameters: For a standard 1H NMR spectrum, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. A spectral width of approximately 12-16 ppm is typically used.

  • Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Data Interpretation and Structural Assignment

A systematic approach to interpreting the 1H NMR spectrum is crucial for the correct structural assignment of this compound.

G start 1H NMR Spectrum chem_shift chem_shift start->chem_shift structure Assign Protons to Structure (E/Z Isomer Identification) integration integration chem_shift->integration multiplicity multiplicity integration->multiplicity coupling coupling multiplicity->coupling coupling->structure

By carefully analyzing the chemical shifts, integration values, signal multiplicities, and coupling constants, a complete and unambiguous assignment of the 1H NMR spectrum of this compound can be achieved. The comparison with the provided alternative compounds will serve as a valuable guide in this process, enabling researchers to confidently characterize this important synthetic intermediate.

References

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

  • Magritek. (n.d.). Ethyl crotonate | Magritek. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: Evaluating Alternatives to Ethyl (2-chloroethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Nucleus and a Note on Starting Material Selection

The pyrazole ring system is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and numerous kinase inhibitors in oncology. The continued exploration of pyrazole-based scaffolds necessitates robust, efficient, and adaptable synthetic methodologies.

This guide addresses the synthesis of pyrazoles, with a specific focus on evaluating viable alternatives to less commonly documented starting materials such as Ethyl (2-chloroethylidene)carbazate. While theoretically a potential precursor, a thorough review of the scientific literature reveals a scarcity of its application in pyrazole synthesis. Therefore, this document will provide a comprehensive comparison of well-established, field-proven methods that offer researchers a high degree of control, scalability, and access to diverse pyrazole derivatives. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for the most significant and widely adopted strategies.

Key Alternative Strategies for Pyrazole Synthesis

The synthesis of the pyrazole core is dominated by a few powerful and versatile strategies. This guide will focus on a head-to-head comparison of the following four key methodologies:

  • The Knorr Pyrazole Synthesis: A classic and enduringly popular method involving the condensation of 1,3-dicarbonyl compounds with hydrazines.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: A valuable route, particularly for the synthesis of pyrazolines which can be subsequently oxidized to pyrazoles.

  • 1,3-Dipolar Cycloadditions: A modern and highly regioselective approach for constructing polysubstituted pyrazoles.

  • Multicomponent Reactions (MCRs): An efficient and atom-economical strategy for the one-pot synthesis of complex pyrazole derivatives.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry

First reported by Ludwig Knorr in 1883, this reaction remains a highly reliable and versatile method for pyrazole synthesis. The fundamental transformation involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative[1][2][3].

Causality Behind Experimental Choices

The choice of reactants and conditions in the Knorr synthesis directly impacts the reaction's outcome, particularly its regioselectivity when using unsymmetrical 1,3-dicarbonyls. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring[2]. The initial site of nucleophilic attack by the hydrazine on one of the carbonyl groups is a critical determinant of the final product's constitution.

Regioselectivity: The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on the 1,3-dicarbonyl compound, as well as the reaction conditions[4]. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer[5].

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol provides a classic example of the Knorr synthesis using a β-ketoester.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

  • Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (1 equivalent) and a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add ether to the cooled mixture to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ether, and recrystallize from ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone[6].

Workflow and Mechanism

Knorr_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Reactants Phenylhydrazine + Ethyl Acetoacetate in Ethanol Reaction Reflux with catalytic acid Reactants->Reaction Precipitation Cool and add Ether Reaction->Precipitation Isolation Filter and Recrystallize Precipitation->Isolation Product 1-Phenyl-3-methyl-5-pyrazolone Isolation->Product Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Figure 1: Workflow and Mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method provides an alternative pathway to pyrazoles, often proceeding through a pyrazoline intermediate. The reaction involves the Michael addition of a hydrazine to an α,β-unsaturated aldehyde or ketone, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole[7].

Causality Behind Experimental Choices

The choice of the α,β-unsaturated system and the hydrazine derivative determines the substitution pattern of the resulting pyrazole. The initial Michael addition is a key step, and its regioselectivity is generally high. The subsequent cyclization and aromatization steps can be influenced by the reaction conditions, including the choice of solvent and the presence of an oxidizing agent. For instance, conducting the reaction in DMSO under an oxygen atmosphere can facilitate the oxidation of the pyrazoline intermediate to the pyrazole.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole from a chalcone (an α,β-unsaturated ketone).

Materials:

  • Substituted Chalcone

  • Hydrazine Hydrate or Phenylhydrazine

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., I₂, air/DMSO)

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. This typically forms the pyrazoline intermediate.

  • To achieve aromatization, either continue heating in the presence of air (if using DMSO as a solvent) or add an oxidizing agent like iodine.

  • After completion of the oxidation, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reaction Pathway

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Addition Pyrazoline Pyrazoline Intermediate Michael_Addition->Pyrazoline Intramolecular Cyclization Oxidation Oxidation/ Elimination Pyrazoline->Oxidation Pyrazole_Product Pyrazole Oxidation->Pyrazole_Product

Figure 2: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloadditions: A Modern Approach to Regiocontrol

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles. For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile)[7].

Causality Behind Experimental Choices

The high regioselectivity of this method is a key advantage, stemming from the concerted nature of the cycloaddition reaction where the electronic properties of the dipole and dipolarophile dictate the orientation of addition. Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. The choice of the alkyne or alkene partner allows for the introduction of a wide variety of substituents on the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the in-situ generation of a nitrile imine and its cycloaddition with a terminal alkyne.

Materials:

  • Substituted Hydrazonoyl Halide

  • Terminal Alkyne

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide (1 equivalent) and the terminal alkyne (1.2 equivalents) in an anhydrous solvent like toluene.

  • Slowly add triethylamine (1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium halide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 1,3,5-trisubstituted pyrazole.

Conceptual Workflow

Dipolar_Cycloaddition cluster_generation Nitrile Imine Generation cluster_cycloaddition [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Elimination Base Base (e.g., Et3N) Base->Nitrile_Imine Cycloaddition Concerted Cycloaddition Nitrile_Imine->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Pyrazole Pyrazole Cycloaddition->Pyrazole

Figure 3: Conceptual workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. Several MCRs have been developed for the synthesis of pyrazoles, often involving a one-pot combination of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative[8][9].

Causality Behind Experimental Choices

The elegance of MCRs lies in the carefully orchestrated sequence of reactions occurring in a single pot. The choice of catalyst is often crucial for directing the reaction pathway and achieving high yields. Catalysts can range from simple bases or acids to more complex organocatalysts or metal nanoparticles[8]. The reaction conditions, such as solvent and temperature, are optimized to facilitate all the individual steps of the reaction cascade.

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol is an example of a one-pot, four-component reaction to synthesize a fused pyrazole system.

Materials:

  • Aromatic Aldehyde

  • Malononitrile

  • Ethyl Acetoacetate

  • Hydrazine Hydrate

  • Catalyst (e.g., piperidine, CuO nanoparticles)

  • Solvent (e.g., water, ethanol)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of the chosen catalyst in the selected solvent.

  • Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the product by vacuum filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry to obtain the pyrano[2,3-c]pyrazole derivative[8].

MCR Logical Flow

MCR_Flow Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Michael_Acceptor Michael Acceptor Knoevenagel->Michael_Acceptor Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition EAA Ethyl Acetoacetate Pyrazolone_Formation Pyrazolone Formation EAA->Pyrazolone_Formation Hydrazine Hydrazine Hydrazine->Pyrazolone_Formation Pyrazolone Pyrazolone Intermediate Pyrazolone_Formation->Pyrazolone Pyrazolone->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Final_Product Pyrano[2,3-c]pyrazole Cyclization->Final_Product

Figure 4: Logical flow of a four-component pyrazole synthesis.

Comparative Performance of Alternative Pyrazole Synthesis Methods

FeatureKnorr SynthesisFrom α,β-Unsaturated Carbonyls1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Typical Yields Good to Excellent (70-95%)[10][11]Moderate to Good (60-85%)Good to Excellent (70-95%)Good to Excellent (80-95%)[8]
Regioselectivity Variable; can be an issue with unsymmetrical substrates[4]Generally goodExcellent[7]Generally good, dependent on reaction pathway
Substrate Scope Broad; requires 1,3-dicarbonyls or equivalentsBroad; requires α,β-unsaturated carbonylsBroad; requires alkynes/alkenes and hydrazonoyl halidesVery broad; allows for high diversity
Reaction Conditions Often requires heating; acid or base catalysisCan require heating and/or an oxidantOften mild; base-mediatedCan be mild; catalyst-dependent
Key Advantages Well-established, readily available starting materialsAccess to pyrazolines, wide availability of chalconesHigh regiocontrol, access to complex substitution patternsHigh efficiency, atom economy, one-pot procedure
Key Disadvantages Potential for regioisomeric mixturesMay require a separate oxidation stepRequires synthesis of hydrazonoyl halidesOptimization can be complex

Conclusion and Future Outlook

While the exploration of novel reagents like this compound for pyrazole synthesis is of academic interest, the existing methodologies provide a powerful and versatile toolkit for the modern researcher. The Knorr synthesis remains a dependable and high-yielding method, especially for symmetrical substrates. For applications demanding high regiocontrol, 1,3-dipolar cycloadditions offer a superior strategy. Multicomponent reactions are increasingly favored for their efficiency and ability to rapidly generate diverse libraries of pyrazole-containing compounds, aligning with the principles of green chemistry[8][12][13][14][15]. The synthesis from α,β-unsaturated carbonyls provides a valuable alternative, particularly when pyrazoline intermediates are of interest.

The selection of the optimal synthetic route will always be guided by the specific target molecule, desired scale, and available resources. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently access the vast and medicinally significant chemical space of pyrazole derivatives.

References

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. (2022). [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research. (2021). [Link]

  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. ResearchGate. (2019). [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. (2026). [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024). [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development. (2020). [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health. (2020). [Link]

  • Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Der Pharma Chemica. (2017). [Link]

  • Knorr Pyrazole Synthesis. Name Reaction. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. (2021). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Institutes of Health. (2014). [Link]

  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. ResearchGate. (2018). [Link]

  • Synthesis of pyrazolone derivatives and their biological activities. SciSpace. (2010). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018). [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. (2021). [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. (2026). [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl Carbazate Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel scaffolds with potent biological activity is relentless. Among the privileged structures, hydrazones (a class of Schiff bases) derived from carbazates have emerged as a versatile and promising class of compounds. Their characteristic azomethine group (-N=CH-) is a key pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2]

This guide provides an in-depth comparison of the biological activities of Schiff base derivatives of ethyl carbazate. While the specific derivative, Ethyl (2-chloroethylidene)carbazate, serves as a conceptual starting point, robust comparative analysis requires a broader look at a library of its analogues. By examining a series of structurally related compounds, we can elucidate critical structure-activity relationships (SAR) that inform rational drug design. Here, we will dissect the synthetic rationale, compare antimicrobial and anticancer performance with experimental data, and provide detailed protocols for the essential screening assays that validate these findings.

The Synthetic Foundation: Building a Library of Ethyl Carbazate Derivatives

The synthesis of ethyl carbazate Schiff bases is a straightforward yet powerful application of condensation chemistry. The general strategy involves a two-step process:

  • Hydrazide Formation: Ethyl carbazate is first prepared by reacting ethyl chloroformate with hydrazine hydrate. This intermediate serves as the nucleophilic backbone for the subsequent reaction.

  • Schiff Base Condensation: The ethyl carbazate is then reacted with a variety of substituted aromatic or heterocyclic aldehydes. This condensation reaction, typically catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, yields the target ethyl N'-arylidenehydrazinecarboxylate derivatives.[2][3]

The power of this approach lies in its modularity. By simply varying the aldehyde (e.g., introducing different substituents like chloro, nitro, methoxy, or hydroxyl groups at various positions on the aromatic ring), a diverse library of candidate molecules can be rapidly synthesized for screening. This allows for a systematic exploration of the chemical space around the core scaffold.

Caption: General synthesis workflow for ethyl carbazate Schiff base derivatives.

Comparative Analysis: Antimicrobial and Antifungal Activity

The azomethine linkage is crucial for the antimicrobial properties of these compounds. It is believed to function by interfering with microbial cell metabolism, potentially by inhibiting DNA replication through interactions with nitrogen bases or by disrupting cell wall synthesis.[4] The lipophilicity of the molecule, influenced by the substituents on the aromatic ring, plays a significant role in its ability to permeate microbial cell membranes.

A common finding in the literature is that the biological activity of a Schiff base ligand is often enhanced upon chelation with metal ions.[4][5] This is attributed to Tweedy's chelation theory, which posits that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membrane of the microorganism.

Below is a comparative summary of the antimicrobial activity for a representative hydrazone Schiff base ligand and its cobalt (II) complex, illustrating the enhancement effect of metal complexation.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of a Hydrazone Ligand vs. its Co(II) Complex

Compound/Organism E. coli (Gram-) S. aureus (Gram+) S. pyogenes (Gram+) S. typhi (Gram-) C. albicans (Fungus)
Hydrazone Ligand (L) 250 500 ND ND ND
Co(II) Complex (LCo) 250 250 250 500 500
Levofloxacin (Control) - - - - -
Nystatin (Control) - - - - -

Data synthesized from a study on a representative (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide system.[6] ND = Not Detected.

Field Insights: The data clearly demonstrates that while the parent ligand has moderate activity against E. coli and S. aureus, its activity spectrum is narrow.[6] Upon complexation with cobalt, not only does the potency against S. aureus double (MIC decreases from 500 to 250 µg/mL), but the complex also gains activity against S. pyogenes, S. typhi, and the fungus C. albicans.[6] This highlights a crucial strategy in lead optimization for this class of compounds: exploring metal complexes to broaden the spectrum and enhance potency.

Comparative Analysis: Anticancer (Cytotoxic) Activity

Hydrazone derivatives have garnered significant interest as anticancer agents due to their ability to induce apoptosis and interfere with cell cycle progression.[1] The mechanism often involves the inhibition of key enzymes or interaction with cellular macromolecules. The structure of the substituent on the aromatic ring is a critical determinant of cytotoxic potency and selectivity.

The following table compares the in vitro cytotoxic activity of a series of 4-hydroxy-N'-[substituted methylidene]benzohydrazides (structurally analogous to ethyl carbazate derivatives) against the human liver hepatocellular carcinoma (HepG2) cell line.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Hydrazone Derivatives against HepG2 Cells

Compound ID Substituent (R) on Benzylidene Ring IC₅₀ (µM) after 48h
3d 4-Methyl (-CH₃) > 400
3g 4-Chloro (-Cl) 129.4
3i 4-Nitro (-NO₂) 42.4
3j 3-Nitro (-NO₂) 37.4
Doxorubicin Reference Drug < 10

Data adapted from Han et al., Journal of Research in Pharmacy, 2020.[1]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups Enhance Potency: The data reveals a clear trend. The derivative with an electron-donating methyl group (3d ) is essentially inactive. In contrast, derivatives with strongly electron-withdrawing groups like chloro (3g ) and especially nitro (3i , 3j ) show significantly increased cytotoxic activity.[1]

  • Positional Isomerism Matters: The position of the nitro group has a notable impact. The 3-nitro substituted compound (3j ) is the most potent in the series, with an IC₅₀ value of 37.4 µM, suggesting that the electronic and steric effects at the meta position are more favorable for interaction with the biological target than at the para position.[1]

  • Mechanism of Action: Further studies by the authors on the most active compounds (3i and 3j ) showed a time-dependent increase in the expression of pro-apoptotic genes like Bax and Caspase-3, confirming that these derivatives induce cancer cell death via apoptosis.[1] This causality is key to validating the screening results.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used for screening must be robust. Below are detailed, step-by-step methodologies for the primary assays discussed.

This method is a widely used, reliable technique for preliminary screening of new antimicrobial agents.[7][8] Its validity comes from the direct, visual correlation between the size of the inhibition zone and the potency of the compound.

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear circular zone around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Aseptically dip a sterile cotton swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.[7] Carefully remove the agar plugs.

  • Compound Loading: Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in DMSO). Aseptically pipette a fixed volume (e.g., 50 µL) of each test solution into a separate well.

  • Controls:

    • Positive Control: Load a well with a standard antibiotic (e.g., Levofloxacin for bacteria, Nystatin for fungi).

    • Negative Control: Load a well with the solvent used to dissolve the compounds (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[9][10] Its self-validating nature stems from the fact that only metabolically active, viable cells can perform the enzymatic reduction that produces the colored product.

Principle: Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Caption: Experimental workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells (e.g., HepG2). Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Include wells with media only for blank correction. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Preparation: Prepare a series of dilutions of the test derivatives in culture medium. A typical starting concentration might be 200 µM, serially diluted down.

  • Cell Treatment: After 24 hours, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent, e.g., 0.5% DMSO) and untreated control (fresh medium only) wells. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C, protected from light.[9][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the purple formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate Percent Viability:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

    • Determine IC₅₀: Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The screening of ethyl carbazate-derived Schiff bases reveals a class of molecules with significant and tunable biological activity. The comparative data demonstrates that their efficacy as both antimicrobial and anticancer agents is highly dependent on the specific chemical substitutions made to the core structure. Strong electron-withdrawing groups, such as the nitro group, are clearly correlated with enhanced cytotoxicity against cancer cells.[1] Furthermore, complexation with transition metals can dramatically broaden the antimicrobial spectrum of these ligands.[6]

By employing systematic synthesis of a diverse library and utilizing robust, self-validating screening protocols like the agar well diffusion and MTT assays, researchers can efficiently identify lead compounds and establish clear structure-activity relationships. This guide provides the foundational knowledge and practical methodologies for drug development professionals to effectively explore the therapeutic potential of this versatile chemical scaffold.

References

  • Hassan, A., et al. (2019). Synthesis and antimicrobial activity of Schiff bases derived from 5-aminopyrazoles. [Source not in provided context]
  • Chemchem, M., et al. (2020). Antibacterial activity of novel Schiff bases. [Source not in provided context, but general principles are widely published, e.g.
  • Bal-Demirci, T., et al. (2015). The synthesis, characterization and antimicrobial activity of Schiff base Ce(III) complexes. Polyhedron.
  • İşler, E., et al. (2021). Synthesis, spectroscopic analyses, DFT calculations and molecular docking studies of Pd(II) complex of hydrazone ligand derived from ethyl carbazate. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Santhosh, C.R., et al. (2022). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem Technical Support.
  • Springer Nature Experiments. (2026). MTT Assay Protocol.
  • Lagha, A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of a Hydrazone Schiff Base Ligand and Its Co(II) Complex. MDPI.
  • Mahmood, A.A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available at: [Link]

  • Etaiw, S.H., et al. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Chandra, S., et al. (2009). Synthesis, spectroscopic, and antimicrobial studies on bivalent metal complexes of some novel Schiff bases. Journal of the Iranian Chemical Society.
  • Nair, M.S., et al. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). E-Journal of Chemistry. Available at: [Link]

  • Kudos, G. (n.d.). Synthetic aspects and biological activity profiles of hydrazone derivatives. Grow Kudos. Available at: [Link]

  • Han, G., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy. Available at: [Link]

  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Journal of Heterocyclic Chemistry.
  • Khan, K.M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry. Available at: [Link]

  • Malhotra, M., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Medicinal Chemistry Research. Available at: [Link]

  • Zhang, J-H., et al. (2008). (E)-Ethyl N′-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl (2-chloroethylidene)carbazate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 62105-88-8 Molecular Formula:


Chemical Family: 

-Haloimine / Carbazate Derivative

Executive Safety Summary

Urgency Level: HIGH Primary Disposal Method: High-Temperature Incineration (Halogenated Waste Stream). Strict Prohibition: DO NOT dispose of via sanitary sewer, trash, or evaporation.

As researchers, we often treat intermediates like Ethyl (2-chloroethylidene)carbazate as transient species. However, the specific functionality of this molecule—an


-chloroimine  motif fused with a carbazate —creates a dual-hazard profile. It acts as both a potent alkylating agent (potential mutagen) and a lachrymator (irritant).

The Scientific Rationale for Strict Disposal: Unlike simple solvents, this compound possesses a reactive C-Cl bond adjacent to an imine (


). Upon improper disposal (e.g., mixing with aqueous basic waste), it can undergo elimination to form highly reactive azoalkenes or hydrolyze to release hydrochloric acid (HCl) and hydrazine derivatives. Therefore, chemical stability  during storage and thermal destruction  during disposal are the only acceptable endpoints.

Hazard Profile & Segregation Logic

Before initiating disposal, you must understand the chemical compatibility to prevent "lab pack" accidents.

Hazard ClassPropertyOperational Implication
Alkylating Agent Reacts with nucleophiles (DNA, proteins).Double-glove (Nitrile + Silver Shield/Laminate) is mandatory.
Lachrymator Irritates eyes/mucous membranes.[1]All handling must occur inside a certified fume hood .
Acid Labile Hydrolyzes to release HCl.Do not mix with aqueous waste; keep pH neutral/anhydrous.
Reducing Agent Carbazate backbone.FATAL ERROR: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).
Segregation Visualization

The following diagram illustrates the critical segregation logic required for this compound to prevent incompatible reactions in the waste stream.

SegregationLogic Compound This compound (Halogenated Organic) Oxidizers Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers  VIOLENT REACTION   Bases Strong Bases (NaOH, Amines) Compound->Bases  Exothermic/Decomposition   Halogenated Compatible Stream: Halogenated Organics Compound->Halogenated  Safe Storage  

Figure 1: Segregation logic emphasizing the prohibition of mixing carbazates with oxidizers or bases.

Step-by-Step Disposal Protocol

This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase A: Preparation & Stabilization
  • Quenching (Not Recommended): Do not attempt to chemically quench this material in the lab unless you have a validated, specific SOP. The hydrolysis products (hydrazine derivatives) are often more toxic and regulated than the parent compound. Direct disposal is safer.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container with a PTFE-lined screw cap. Avoid metal containers due to potential HCl generation from hydrolysis.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Name: Write out fully: "this compound."

    • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Ethyl... 10%").

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."

Phase B: Waste Stream Sorting

Determine the physical state of your waste to select the correct stream.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid / Pure Substance State->Solid Solid Liquid Solution / Mother Liquor State->Liquid Liquid Pack1 Lab Pack (Solid) Double Bag (Poly) Solid->Pack1 Pack2 Halogenated Solvent Waste Carboy Liquid->Pack2 Destruction High-Temp Incineration (RCRA Facility) Pack1->Destruction Pack2->Destruction

Figure 2: Decision tree for sorting solid vs. liquid waste streams.

Phase C: The Hand-Off
  • Secondary Containment: Place the primary waste container into a secondary tray or bucket during transport to the central accumulation area.

  • Manifesting: Ensure the waste manifest explicitly states "Halogenated Organic" . This alerts the disposal facility to use an incinerator equipped with acid gas scrubbers (to capture the HCl/Cl2 produced during combustion).

  • Storage Limit: Do not store for >90 days (for Large Quantity Generators) or >180 days (for Small Quantity Generators) per EPA regulations.

Emergency Response (Spills)

If a spill occurs outside the fume hood:

  • Evacuate: The lachrymator effect will rapidly compromise vision and breathing. Evacuate the immediate area.

  • PPE: Re-enter only with Silver Shield/Laminate gloves and a respirator equipped with Organic Vapor/Acid Gas cartridges .

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (fire risk with potential oxidizers in the lab).

  • Decontaminate: Wash the surface with a mild surfactant. Collect all debris as hazardous waste (Solid - Halogenated).

Regulatory Framework (RCRA Codes)

While this specific CAS is not P-listed or U-listed by name, it is regulated under Characteristic Waste rules. You must assign the following codes based on your specific mixture:

CodeDescriptionApplicability
D001 IgnitableIf dissolved in flammable solvents (Flash point <60°C).
D003 ReactiveIf the specific batch generates toxic gases (HCl) with water.
F002 Halogenated SolventsIf mixed with spent methylene chloride or similar solvents.[2]

Note: Always consult your institution's EHS (Environmental Health & Safety) officer for site-specific coding requirements.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl carbazate (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.